Infigratinib monohydrate

Description

Definition and Classification as a Small Molecule Kinase Inhibitor

Infigratinib (B612010) monohydrate, also known by its chemical name N'-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(6-((4-(4-ethyl-1-piperazinyl)phenyl)amino)-4-pyrimidinyl)-N-methyl-, hydrate (B1144303) (1:1), is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs). ontosight.ai As a small molecule, it possesses the ability to be administered orally and penetrate cell membranes to reach its intracellular targets. ncats.iohemonc.org It is classified as a pan-FGFR kinase inhibitor, meaning it has activity against multiple members of the FGFR family, specifically FGFR1, FGFR2, and FGFR3. drugbank.comtargetmol.com

The mechanism of action of Infigratinib involves competitively binding to the ATP-binding site within the kinase domain of the FGFRs. drugbank.compatsnap.com This binding action blocks the phosphorylation and activation of the receptor, thereby inhibiting the downstream signaling pathways that are crucial for cell proliferation, survival, and migration. patsnap.comahdbonline.com Infigratinib has demonstrated high potency, with IC50 values—a measure of the concentration of a drug that is required for 50% inhibition in vitro—in the low nanomolar range for FGFR1, FGFR2, and FGFR3. targetmol.comtga.gov.au

Relevance of Fibroblast Growth Factor Receptors (FGFRs) in Disease Pathogenesis

Fibroblast growth factor receptors are a family of four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play a critical role in various biological processes, including embryonic development, tissue repair, and cell growth and differentiation. nih.govportlandpress.com The binding of fibroblast growth factors (FGFs) to their corresponding receptors triggers a cascade of intracellular signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate essential cellular functions. drugbank.comaacrjournals.org

Deregulated FGFR signaling, resulting from genetic alterations such as gene fusions, mutations, or amplifications, is a key driver in the development and progression of several types of cancer. aacrjournals.orgmdpi.com These alterations can lead to constitutive activation of the FGFR pathway, promoting uncontrolled cell proliferation, survival, and angiogenesis—the formation of new blood vessels that supply tumors with nutrients. drugbank.comaacrjournals.org For instance, FGFR2 fusions are found in a significant percentage of intrahepatic cholangiocarcinomas, while FGFR3 mutations are common in urothelial carcinoma. drugbank.comtandfonline.com The identification of these "driver" alterations has paved the way for targeted therapies like Infigratinib.

Historical Context of Fibroblast Growth Factor Receptor Inhibitor Development

The recognition of the oncogenic potential of altered FGFR signaling spurred the development of inhibitors targeting this pathway. aacrjournals.org Early efforts in this area led to the creation of first-generation, non-selective FGFR inhibitors. nih.gov These multi-targeted kinase inhibitors, such as dovitinib (B548160) and lenvatinib, showed activity against FGFRs but also inhibited other kinases like vascular endothelial growth factor receptors (VEGFRs). aacrjournals.orgnih.gov While showing some clinical activity, their lack of specificity often resulted in a broader range of side effects. aacrjournals.org

The development of more selective, or "pan-FGFR," inhibitors marked a significant advancement. These second-generation inhibitors, including Infigratinib, were designed to have greater potency and selectivity for FGFRs 1, 2, and 3, with less activity against other kinases. targetmol.comanncaserep.com This increased selectivity aimed to enhance the therapeutic window by maximizing anti-tumor efficacy while minimizing off-target toxicities. The clinical development of Infigratinib and other selective FGFR inhibitors has been a prime example of the progress in targeted oncology, moving from broad-spectrum inhibitors to drugs tailored to specific molecular aberrations in tumors. aacrjournals.orgfrontiersin.org

Detailed Research Findings

Clinical trials have provided substantial evidence for the efficacy of Infigratinib in patient populations with specific FGFR alterations.

Cholangiocarcinoma

In a pivotal Phase 2 clinical trial, patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements were administered Infigratinib. nih.govclinicaltrials.gov The study demonstrated a clinically meaningful objective response rate (ORR), with a significant portion of patients experiencing tumor shrinkage. nih.gov Mature results from this study confirmed the promising clinical activity and a manageable safety profile, establishing Infigratinib as a new therapeutic option for this patient population. nih.gov Another Phase 3 trial was designed to evaluate Infigratinib against standard chemotherapy in the first-line setting for advanced cholangiocarcinoma with FGFR2 alterations. clinicaltrials.govnih.gov

| Infigratinib in Cholangiocarcinoma (Phase 2) | |

| Patient Population | Previously treated, advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements |

| Objective Response Rate (ORR) | 23.1% (confirmed by independent review) nih.gov |

| Complete Response | 1 patient nih.gov |

| Partial Response | 24 patients nih.gov |

| Median Follow-up | 10.6 months nih.gov |

Urothelial Carcinoma

Infigratinib has also shown notable activity in patients with metastatic urothelial carcinoma (mUC) with activating FGFR3 mutations or fusions. nih.govnih.gov A single-arm, open-label study investigated its use in patients who had previously received platinum-based chemotherapy. nih.gov The results indicated that Infigratinib produced responses in this patient group. nih.govnih.gov Further studies are exploring its role in different stages and lines of therapy for urothelial carcinoma. tandfonline.combcan.org

| Infigratinib in Metastatic Urothelial Carcinoma | |

| Patient Population | mUC with activating FGFR3 mutation/fusion, previously treated |

| Overall Objective Response Rate (ORR) | 25.4% nih.gov |

| Disease Control Rate (DCR) | 64.2% nih.gov |

| ORR in Early-Line Therapy | 30.8% nih.gov |

| ORR in ≥2 Lines of Therapy | 24.1% nih.gov |

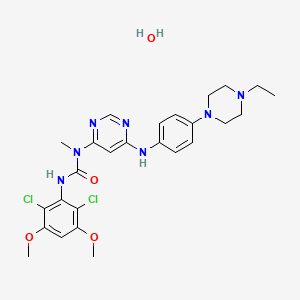

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1310746-11-2 |

|---|---|

Molecular Formula |

C26H33Cl2N7O4 |

Molecular Weight |

578.5 g/mol |

IUPAC Name |

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;hydrate |

InChI |

InChI=1S/C26H31Cl2N7O3.H2O/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H2 |

InChI Key |

HAHRMIYGWQQRHI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Infigratinib Action

Fibroblast Growth Factor Receptor Binding and Inhibition Profile

Infigratinib's therapeutic effect stems from its ability to selectively bind to and inhibit the kinase activity of FGFRs. nih.gov This inhibition is achieved through a competitive mechanism within the highly conserved ATP-binding pocket of the receptors. tandfonline.com

Infigratinib (B612010) demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3, while exhibiting lower potency against FGFR4. nih.govadooq.com This selectivity profile positions it as a pan-FGFR inhibitor with a higher affinity for the first three subtypes. tandfonline.comdrugbank.com The differential inhibition of FGFR subtypes is a key characteristic of infigratinib's pharmacological profile. nih.govadooq.com Specifically, infigratinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range, while its inhibitory activity against FGFR4 is significantly lower. medchemexpress.comselleckchem.com This selectivity is attributed to specific interactions within the ATP-binding pocket of the different FGFR isoforms. nih.gov

Infigratinib functions as an ATP-competitive inhibitor, meaning it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of the FGFRs. tandfonline.comnih.gov By occupying the ATP-binding pocket, infigratinib prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor, a critical step in the activation of the receptor's kinase function. patsnap.comnih.gov This blockade of ATP binding effectively halts the autophosphorylation of the FGFR and subsequent downstream signaling. drugbank.com The interaction of infigratinib with key amino acid residues within the ATP-binding cleft is crucial for its inhibitory activity. drugbank.comresearchgate.net Structural studies have indicated that hydrophobic interactions play a significant role in the binding of infigratinib to the ATP pocket. nih.gov

The in vitro potency of infigratinib against the FGFR subtypes has been quantified through IC50 values, which represent the concentration of the drug required to inhibit 50% of the kinase activity. Multiple studies have reported consistent IC50 values, highlighting the potent and selective nature of infigratinib.

| FGFR Subtype | IC50 (nM) - Source A nih.gov | IC50 (nM) - Source B adooq.com | IC50 (nM) - Source C medchemexpress.com |

|---|---|---|---|

| FGFR1 | 1.1 | 0.9 | 0.9 |

| FGFR2 | 1 | 1.4 | 1.4 |

| FGFR3 | 2 | 1.0 | 1 |

| FGFR4 | 61 | 60 | 60 |

Downstream Signaling Pathway Modulation

By inhibiting FGFR kinase activity, infigratinib effectively modulates the downstream signaling cascades that are crucial for tumor cell growth and survival. patsnap.com

The binding of infigratinib to the ATP-binding pocket prevents the autophosphorylation of the FGFRs. drugbank.com This initial step is critical for the recruitment and phosphorylation of downstream signaling proteins. nih.gov Consequently, infigratinib blocks the activation of key signaling pathways, including the Ras-Raf-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival. nih.gov Inhibition of FGFR signaling by infigratinib has been demonstrated by a decrease in the phosphorylated forms of FGFR and its direct substrate, FRS2. nih.gov

The inhibition of FGFR signaling by infigratinib translates into potent anti-proliferative effects in cancer cell lines that harbor activating FGFR genetic alterations. drugbank.comnih.gov Infigratinib has been shown to inhibit the growth and proliferation of various cancer cell lines, including those derived from cholangiocarcinoma, urothelial carcinoma, and other solid tumors with FGFR fusions, mutations, or amplifications. nih.govonclive.comaacrjournals.org Studies have demonstrated that infigratinib can induce cell death and regress cell proliferation in cancer cells that are dependent on aberrant FGFR signaling for their growth and survival. nih.gov The anti-tumor activity of infigratinib has been observed in both in vitro cell culture models and in vivo xenograft models of human tumors with activating FGFR alterations. drugbank.comnih.gov

Modulation of Associated Pathways (e.g., Mitogen-Activated Protein Kinase (MAPK))

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and the activation of the intracellular kinase domain. This activation initiates several downstream signaling pathways crucial for cell processes. nih.gov One of the key cascades activated by FGFR signaling is the Ras-mitogen-activated protein kinase (MAPK) pathway. drugbank.comnih.gov

Infigratinib's mechanism of action involves binding to the ATP-binding site of the FGFR, which prevents receptor autophosphorylation and subsequently blocks the activation of downstream signaling, including the MAPK pathway. drugbank.com By inhibiting this cascade, infigratinib suppresses the unregulated cell proliferation and growth characteristic of cancers with aberrant FGFR signaling. drugbank.compatsnap.com

However, the MAPK pathway is also implicated in mechanisms of acquired resistance to infigratinib. nih.gov In some instances of resistance, the MAPK signaling pathway can be reactivated despite the presence of the inhibitor. nih.gov This can occur through various "bypass signaling" mechanisms, including the upregulation of other receptor tyrosine kinases, such as MET, which can then reactivate MAPK signaling. nih.gov Furthermore, studies have shown that convergent alterations in MAPK pathway genes can emerge in patients treated with FGFR inhibitors, mediating acquired resistance. nih.gov

Active Metabolites' Contribution to Pharmacological Activity (BHS697, CQM157)

BHS697: This metabolite is primarily formed through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme. fda.govnih.gov It is estimated to contribute between 16% and 33% of the total pharmacological activity of infigratinib. drugbank.comfda.govnih.gov

The binding affinities of both BHS697 and CQM157 for the FGFRs are similar to that of the parent compound, infigratinib. nih.gov The pharmacokinetic profiles of infigratinib and these active metabolites have been characterized in various patient populations, supporting the understanding of their collective therapeutic effect. nih.govnih.gov

Data Tables

Table 1: Infigratinib Inhibitory Concentration (IC50) Against FGFR Kinases

| Target Kinase | IC50 (nM) |

|---|---|

| FGFR1 | 0.9 - 1.1 |

| FGFR2 | 1.0 - 1.4 |

| FGFR3 | 1.0 - 2.0 |

| FGFR4 | 60 - 61 |

Data sourced from biochemical assays. portico.orgnih.gov

Data based on in vivo studies. drugbank.comfda.govnih.gov

Preclinical Pharmacology and Pharmacodynamics of Infigratinib

In Vitro Pharmacological Characterization

Cell-Based Assays for Anti-proliferative Activity

Infigratinib (B612010) has shown potent anti-proliferative activity in various cancer cell lines with activating FGFR alterations. The sensitivity to infigratinib varies among cell lines, correlating with the presence of specific FGFR fusions. For instance, in a panel of intrahepatic cholangiocarcinoma (ICC) cell lines, a range of responses to infigratinib was observed. The ICC13-7 cell line, which harbors an FGFR2 fusion, was highly sensitive to infigratinib with a half-maximal inhibitory concentration (IC50) of 12 nM. nih.gov In contrast, the ICC21 cell line, also with an FGFR2 fusion, was only partially sensitive, with an IC50 of approximately 250 nM. nih.gov Several other ICC cell lines (ICC10, ICC10-6, ICC10-8, ICC11, ICC24, and ICC25) were resistant to infigratinib, with IC50 values greater than 1000 nM. nih.gov For comparison, the CCLP-1 ICC cell line, which overexpresses FGFR1, demonstrated an IC50 of 8 nM. nih.gov ICC cell lines lacking FGFR alterations, such as RBE and SNU1079, were insensitive to FGFR inhibition, with IC50 values also exceeding 1000 nM. nih.gov

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

|---|---|---|---|

| ICC13-7 | Intrahepatic Cholangiocarcinoma | FGFR2 Fusion | 12 |

| CCLP-1 | Intrahepatic Cholangiocarcinoma | FGFR1 Overexpression | 8 |

| ICC21 | Intrahepatic Cholangiocarcinoma | FGFR2 Fusion | ~250 |

| ICC10 | Intrahepatic Cholangiocarcinoma | FGFR2 Fusion | >1000 |

| ICC10-6 | Intrahepatic Cholangiocarcinoma | ||

| ICC10-8 | Intrahepatic Cholangiocarcinoma | ||

| ICC11 | Intrahepatic Cholangiocarcinoma | ||

| ICC24 | Intrahepatic Cholangiocarcinoma | ||

| ICC25 | Intrahepatic Cholangiocarcinoma | ||

| RBE | Intrahepatic Cholangiocarcinoma | None | >1000 |

| SNU1079 | Intrahepatic Cholangiocarcinoma |

Selectivity Profiling against Other Kinases

Infigratinib is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3. Biochemical assays have determined the IC50 values of infigratinib to be 1.1 nM for FGFR1, 1.0 nM for FGFR2, and 2.0 nM for FGFR3. nih.govnih.gov The inhibitory activity against FGFR4 is significantly lower, with an IC50 of 61 nM. nih.gov Infigratinib also demonstrates inhibitory activity against the mutant FGFR3-K650E, with an IC50 of 4.9 nM. eurospe.org The selectivity of infigratinib for FGFRs over other tyrosine kinases is a key characteristic of its preclinical profile.

| Kinase Target | IC50 (nM) |

|---|---|

| FGFR1 | 1.1 |

| FGFR2 | 1.0 |

| FGFR3 | 2.0 |

| FGFR3-K650E | 4.9 |

| FGFR4 | 61 |

In Vivo Pharmacodynamic Effects in Non-Human Models

Antitumor Activity in Xenograft Models

Infigratinib has demonstrated significant antitumor activity in various xenograft models harboring FGFR alterations. In a genetic murine model of cholangiocarcinoma with FGFR2 alterations, infigratinib significantly reduced the tumor burden. nih.gov Furthermore, in a mouse model of achondroplasia with the Fgfr3Y367C/+ mutation, treatment with infigratinib led to a dose-dependent improvement in achondroplasia-associated phenotypes. bridgebio.com Specifically, a low dose was associated with a statistically significant improvement in the length of the upper limbs (7% to 14%), lower limbs (10% to 17%), and the foramen magnum (B12768669) (12%). bridgebio.com

The antitumor efficacy of infigratinib has been further evaluated in patient-derived xenograft (PDX) models across a range of solid tumors with FGFR fusions. In PDX models of cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma, treatment with infigratinib resulted in a reduction in tumor volume compared to inactive treatment. firstwordpharma.comprnewswire.com

In a cholangiocarcinoma PDX model with an endogenous FGFR2-CCDC6 fusion protein, infigratinib was shown to be superior in potency to other FGFR inhibitors, ponatinib (B1185) and dovitinib (B548160). nih.gov The average tumor volume in the infigratinib-treated group was 204.2 ± 30.13 mm³, compared to 412.8 ± 53.82 mm³ for ponatinib and 269.7 ± 24.98 mm³ for dovitinib. frontiersin.org

In endometrial cancer PDX models with high or moderate FGFR2c expression, a 21-day treatment with infigratinib resulted in significant tumor growth inhibition. researchgate.net

| PDX Model | Cancer Type | FGFR Alteration | Treatment | Average Tumor Volume (mm³) |

|---|---|---|---|---|

| Cholangiocarcinoma | Cholangiocarcinoma | FGFR2-CCDC6 Fusion | Infigratinib | 204.2 ± 30.13 |

| Ponatinib | 412.8 ± 53.82 | |||

| Dovitinib | 269.7 ± 24.98 |

Impact on Skeletal Growth and Phenotypes in Disease Models (e.g., Achondroplasia Mouse Models)

Infigratinib, a selective inhibitor of fibroblast growth factor receptor (FGFR) 1-3, has demonstrated significant positive effects on skeletal development in preclinical models of achondroplasia, the most common form of dwarfism caused by a gain-of-function mutation in the FGFR3 gene. bridgebio.comnih.gov Studies using the Fgfr3Y367C/+ mouse model, which mimics human achondroplasia, have shown that infigratinib can correct skeletal abnormalities and promote bone growth. bridgebio.comnih.gov

Treatment with infigratinib led to a dose-dependent improvement in phenotypes associated with achondroplasia. bridgebio.com At a dose of 0.5 mg/kg/day, statistically significant improvements in the length of various bones were observed compared to a control group. bridgebio.combridgebio.com This included a 7-14% increase in the upper limbs, a 10-17% increase in the lower limbs, and a 12% increase in the foramen magnum, an opening at the base of the skull whose narrowing can cause serious complications in achondroplasia. bridgebio.com Even at lower doses (0.2 and 0.5 mg/kg daily) and with intermittent dosing (1 mg/kg every 3 days) over a 15-day period, infigratinib administration resulted in significant improvements in the growth of the axial and appendicular skeleton and in skull development. nih.gov

Histological analysis of the growth plates in these mouse models revealed that infigratinib had a positive impact on chondrocyte differentiation. nih.gov Researchers observed better organization within the hypertrophic zone of the growth plate, which is crucial for bone formation and elongation. bridgebio.com Furthermore, in a mouse model of hypochondroplasia (Fgfr3N534K/+), another FGFR3-related skeletal dysplasia, daily treatment with 1 mg/kg infigratinib also resulted in a statistically significant increase in the length of the long bones and improvements in skull shape. nih.gov These findings underscore the potential of infigratinib to counteract the effects of the FGFR3 mutation that underlies these conditions. nih.govqedtx.com

Table 1: Effect of Infigratinib on Bone Length in Fgfr3Y367C/+ Achondroplasia Mouse Model

| Bone/Structure | Dose | Percentage Improvement | Statistical Significance |

|---|---|---|---|

| Upper Limbs | 0.5 mg/kg/day | 7-14% | P < 0.01 |

| Lower Limbs | 0.5 mg/kg/day | 10-17% | P < 0.01 |

| Foramen Magnum | 0.5 mg/kg/day | 12% | P < 0.01 |

Effects on Dentoalveolar Development in Animal Models

While infigratinib shows promise for skeletal dysplasias, its effects on other tissues where FGFRs play a role, such as developing teeth, have also been investigated. nih.govnih.gov A study in Wistar rats evaluated the impact of low (0.1 mg/kg) and high (1.0 mg/kg) doses of infigratinib on dentoalveolar and craniofacial development. nih.govnih.gov

The results indicated that high-dose infigratinib administered during early postnatal development can adversely affect dental formation. nih.govnih.gov Specifically, mandibular third molars were smaller and showed abnormal crown and root morphology in 100% of female rats and 80% of male rats treated with the 1.0 mg/kg dose. nih.gov The study also noted alterations in the dimension, volume, and density of cranial vault bones, which were more pronounced in females. nih.gov While these findings highlight the importance of FGFR signaling in tooth development, the study concluded that such dental and craniofacial disruptions are not anticipated at the lower therapeutic doses being considered for skeletal dysplasias. nih.gov

Modulation of Serum Phosphate (B84403) Levels as a Pharmacodynamic Marker

Hyperphosphatemia, or elevated serum phosphate levels, is a recognized class effect of FGFR inhibitors. qedtx.com This occurs because FGFR1 inhibition can affect phosphate homeostasis. qedtx.com The relationship between infigratinib exposure and serum phosphorus has been observed in clinical studies, where increasing concentrations of the drug showed a trend towards increasing phosphorus levels. qedtx.com This has led to the suggestion that hyperphosphatemia could serve as a surrogate biomarker for treatment response to FGFR inhibitors. qedtx.comresearchgate.net

However, in preclinical studies focused on skeletal dysplasias, low-dose infigratinib did not appear to significantly alter phosphate homeostasis. nih.gov A study in the Fgfr3Y367C/+ achondroplasia mouse model found no changes in FGF23 or phosphorus levels following a 15-day treatment with low doses of infigratinib. nih.gov Similarly, another preclinical study in rats and mice treated with infigratinib at or below 5 mg/kg showed no relationship between the dose and blood levels of phosphorus. bridgebio.com

Anti-inflammatory and Remyelinating Effects in Disease Models (e.g., Multiple Sclerosis Model)

Beyond its effects on skeletal growth, infigratinib has demonstrated therapeutic potential in a preclinical model of multiple sclerosis (MS), a disease characterized by inflammation, demyelination, and neurodegeneration. nih.gov In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, oral administration of infigratinib resulted in significant anti-inflammatory and remyelinating effects. nih.gov

Treatment with infigratinib prevented severe first clinical episodes of EAE by 40% and inhibited them by 65% when given after symptom onset. nih.gov This ameliorated disease course was associated with reduced destruction of myelin and axons in the spinal cord. nih.gov These findings suggest that targeting FGFRs with infigratinib could be a potential strategy to slow disease progression in MS. nih.gov

A key aspect of the pathology of MS and its EAE model is the infiltration of inflammatory cells into the central nervous system (CNS). nih.govuni-giessen.de Infigratinib treatment was shown to significantly reduce this cellular inflammation. uni-giessen.de Specifically, the infiltration of lymphocytes and macrophages/microglia into the spinal cord was diminished in EAE mice that received the compound. nih.gov This reduction in immune cell infiltration is a critical component of its anti-inflammatory action in the CNS. nih.govuni-giessen.de

Infigratinib also exerted direct effects on myelin repair processes. nih.gov The treatment enhanced the maturation of oligodendrocytes, the cells responsible for producing myelin in the CNS. nih.govuni-giessen.de This led to an increased number of mature oligodendrocytes within demyelinating lesions and enhanced remyelination. nih.govuni-giessen.de Furthermore, infigratinib treatment resulted in an increase in myelin proteins and a decrease in molecules that inhibit remyelination. nih.gov These neuroprotective and neuroregenerative effects highlight the compound's potential to not only reduce inflammation but also to promote repair mechanisms within the CNS. uni-giessen.de

Table 2: Summary of Infigratinib's Preclinical Effects in an MS Model

| Effect Category | Specific Finding | Source |

|---|---|---|

| Clinical Symptoms | Prevented severe first EAE episodes by 40% | nih.gov |

| Inhibited first clinical EAE episodes by 65% | nih.gov | |

| Anti-inflammatory | Reduced infiltration of lymphocytes and macrophages/microglia in the spinal cord | nih.gov |

| Remyelination | Enhanced maturation of oligodendrocytes | nih.govuni-giessen.de |

| Increased remyelination and myelin proteins | nih.gov | |

| Neuroprotection | Reduced destruction of myelin and axons | nih.gov |

Pharmacokinetics of Infigratinib in Preclinical Models

Absorption Characteristics

Infigratinib (B612010) is developed for oral administration. nih.govdrugs.com Preclinical studies in animal models are fundamental to establishing the oral bioavailability and absorption kinetics of a new chemical entity. Infigratinib has demonstrated activity in mouse models when administered orally, indicating sufficient absorption from the gastrointestinal tract to elicit a pharmacological response. nih.gov Studies in juvenile rats involved daily oral gavage, which showed systemic exposure to the compound. nih.gov While specific bioavailability percentages from preclinical animal studies are not detailed in the provided search results, the progression to clinical trials and observed efficacy in animal models inherently suggest adequate oral absorption. nih.govnih.gov

Distribution and Brain-to-Plasma Concentration Ratios in Animal Models

Following absorption, infigratinib distributes throughout the body. An important aspect of its distribution profile is its ability to penetrate the central nervous system (CNS), a key consideration for treating brain tumors. Preclinical investigations in Wistar rats have provided specific data on this characteristic. nih.govaacrjournals.org

After a single oral administration, infigratinib demonstrated the ability to cross the blood-brain barrier. nih.govaacrjournals.org The brain-to-plasma concentration ratio, a measure of the drug's penetration into the CNS, was quantified in these models. nih.govaacrjournals.org

Table 1: Brain-to-Plasma Concentration Ratio of Infigratinib in Rats

| Animal Model | Brain-to-Plasma Ratio (AUC-based) | Reference |

|---|---|---|

| Wistar Rat | 0.68 | nih.govaacrjournals.org |

This table summarizes the reported brain-to-plasma concentration ratio of infigratinib following a single oral dose in a preclinical rat model.

This finding is significant as it suggests that infigratinib can reach concentrations in the brain that may be sufficient for therapeutic activity against brain malignancies harboring FGFR alterations. nih.govaacrjournals.org

Metabolism and Clearance Pathways in Animal Models (e.g., Cytochrome P450 3A4 (CYP3A4), Flavin-Containing Monooxygenase 3 (FMO3))

The metabolism of infigratinib has been investigated through in vitro and in vivo preclinical studies. These studies are crucial for identifying the enzymes responsible for its biotransformation and characterizing its metabolites.

In vitro experiments have shown that the metabolism of infigratinib is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor. nih.govnih.govnih.gov Flavin-containing monooxygenase 3 (FMO3) plays a lesser role. nih.gov

Table 2: Primary Enzymes Involved in Infigratinib Metabolism (in vitro)

| Enzyme | Contribution to Metabolism | Reference |

|---|---|---|

| Cytochrome P450 3A4 (CYP3A4) | ~94% | nih.gov |

| Flavin-Containing Monooxygenase 3 (FMO3) | Minor role | nih.gov |

This table outlines the key enzymes identified in the in vitro metabolism of infigratinib.

Excretion Pathways

While detailed preclinical excretion balance studies in animal models are not available in the provided results, data from human studies, which are informed by initial preclinical findings, indicate the primary routes of elimination for infigratinib and its metabolites. The main route of excretion is via the feces. nih.gov Following a single oral dose of radiolabeled infigratinib in healthy subjects, approximately 77% of the dose was recovered in the feces, with a small portion (3.4%) as the unchanged parent drug. nih.gov A much smaller fraction, about 7.2%, was recovered in the urine, with 1.9% as unchanged infigratinib. nih.gov This suggests that biliary excretion and/or unabsorbed drug are the main pathways of elimination from the body.

Preclinical Pharmacokinetic-Pharmacodynamic Relationship Analysis

The relationship between drug concentration (pharmacokinetics) and the resulting pharmacological effect (pharmacodynamics) is a cornerstone of drug development. For infigratinib, preclinical studies have established a clear link between its administration and anti-tumor activity in various animal models of cancer.

Infigratinib has demonstrated significant anti-tumor efficacy in mouse and rat xenograft models of human tumors that have activating FGFR2 or FGFR3 alterations. nih.govnih.gov Specifically, patient-derived xenograft (PDX) models of cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma showed a reduction in tumor volume following treatment with infigratinib. prnewswire.com

Furthermore, in preclinical models of achondroplasia, a genetic disorder caused by an activating mutation in FGFR3, low doses of infigratinib resulted in a dose-dependent improvement in bone growth. nih.govbridgebio.combridgebio.com This effect was linked to the drug's ability to reduce FGFR3 phosphorylation and restore downstream signaling pathways. nih.gov These findings demonstrate a direct relationship between the presence of infigratinib and the modulation of the FGFR pathway, leading to a therapeutic effect in disease-specific animal models. nih.govbridgebio.combridgebio.comnih.gov

Effective preclinical PK/PD studies require careful design to ensure the data generated is robust and translatable to the clinical setting. nih.govcatapult.org.ukascopubs.org Key methodological considerations include:

Dose Range Selection: Studies should incorporate a range of doses to explore the full dose-response relationship. This helps in identifying the minimum effective dose and the dose at which efficacy platters or toxicity appears. catapult.org.uk

Sampling Time Points: A sufficient number of time points for blood and tissue sampling should be included, particularly around the time of maximum concentration (Tmax), to accurately characterize the drug's concentration profile. catapult.org.uk

Model Selection: The choice of animal model is critical. For oncology, patient-derived xenograft (PDX) models are increasingly used as they may better reflect the heterogeneity of human tumors compared to traditional cell-line-derived xenografts. prnewswire.com For genetic disorders like achondroplasia, transgenic mouse models that mimic the human genetic mutation are essential. nih.govbridgebio.com

Biomarker Analysis: The integration of biomarker analysis is crucial to link drug exposure with target engagement and downstream pharmacological effects. ascopubs.org For infigratinib, this could include measuring the phosphorylation status of FGFR or its downstream signaling proteins in tumor or relevant tissues.

PK/PD Modeling: The use of mathematical models to integrate PK and PD data allows for a quantitative understanding of the exposure-response relationship. nih.govascopubs.org This can help predict the optimal dosing schedule and therapeutic index for clinical trials. aacrjournals.org

By adhering to these principles, preclinical PK/PD studies for compounds like infigratinib can provide a strong rationale for clinical development and inform the design of early-phase human trials. catapult.org.ukascopubs.org

Structure Activity Relationship Sar and Medicinal Chemistry of Infigratinib

Computational and Experimental Structure-Activity Relationship Studies

The development of infigratinib (B612010) as a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family has been guided by extensive structure-activity relationship (SAR) studies. These investigations have utilized a combination of computational and experimental methods to elucidate the molecular interactions governing the compound's biological activity.

Techniques and Methodologies in Structure-Activity Relationship Analysis

A variety of computational tools are employed in the SAR analysis of FGFR inhibitors like infigratinib. These methods are crucial for understanding the relationship between the chemical structure of a compound and its biological activity nih.gov.

Quantitative Structure-Activity Relationships (QSAR): QSAR models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For FGFR inhibitors, 3D-QSAR and pharmacophore modeling are broadly used in virtual screening and the design of novel inhibitors nih.govmdpi.com. These models help predict the activity of new compounds based on the hypothesis that molecules with similar structures or properties will exhibit similar biological activities nih.gov.

Molecular Modeling: This encompasses a range of techniques used to simulate and predict the behavior of molecules.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For infigratinib, molecular docking has been used to predict its binding mode within the ATP-binding site of the FGFR2 kinase domain tandfonline.comtandfonline.comresearchgate.net. In these studies, multiple independent docking runs are typically performed, and the resulting conformations are clustered to identify the most likely binding pose, often selected based on the lowest binding free energy tandfonline.comtandfonline.com.

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules over time. This method provides insights into the stability of the protein-ligand complex and the dynamics of their interaction. MD simulations have been used to compare the stability of infigratinib when bound to wild-type FGFR2 versus mutant forms, revealing how resistance-conferring mutations can destabilize the complex tandfonline.comtandfonline.comresearchgate.net. The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored to assess the stability of the system over the simulation period tandfonline.comresearchgate.net.

Binding Free Energy Calculations: Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach are used to calculate the binding free energy (ΔGbinding) of a ligand to its target protein tandfonline.com. These calculations can help quantify the impact of mutations on binding affinity by breaking down the energy contributions from different types of interactions, such as van der Waals and electrostatic forces tandfonline.comtandfonline.com.

| Technique | Application in Infigratinib/FGFR Research | Key Insights | References |

| QSAR | Used generally for designing and screening FGFR inhibitors. | Correlates compound structures with biological activity to predict potency. | nih.govmdpi.com |

| Molecular Docking | Predicted the binding pose of infigratinib in the FGFR2 ATP-binding site. | Identified key hydrogen bonds and hydrophobic interactions. | tandfonline.comtandfonline.comresearchgate.net |

| MD Simulations | Assessed the stability of the infigratinib-FGFR2 complex over time. | Revealed that clinical resistance mutations can destabilize inhibitor binding. | tandfonline.comtandfonline.comresearchgate.net |

| Binding Free Energy Calculations | Quantified the binding affinity of infigratinib to wild-type and mutant FGFR2. | Showed that decreased van der Waals and electrostatic interactions weaken binding in mutants. | tandfonline.comtandfonline.com |

Identification of Key Structural Features and Their Impact on Biological Activity

Computational studies have precisely mapped the interactions between infigratinib and the FGFR2 kinase domain, identifying the structural components critical for its inhibitory activity tandfonline.comtandfonline.com. Infigratinib binds to the ATP-binding cleft located between the two lobes of the kinase domain drugbank.com.

The binding is anchored by several key interactions within the hinge region of the receptor:

Hydrogen Bonding: The phenylamine NH group and the adjacent nitrogen atom of infigratinib's pyrimidine (B1678525) core form crucial hydrogen bonds with the backbone carbonyl and amino groups, respectively, of the amino acid residue Ala567 tandfonline.comtandfonline.com.

Weak Hydrogen Bonding: A weaker C-H---O hydrogen bond is formed between the pyrimidine C(2)-H group and the backbone carbonyl oxygen of Glu565 tandfonline.comtandfonline.com.

Hydrophobic Interactions: The 3,5-dimethoxy-2,6-dichlorophenyl ring of infigratinib engages in hydrophobic interactions with the side chain of Val564 tandfonline.comresearchgate.net.

These interactions are essential for the high-affinity binding of infigratinib to its target. Studies on resistance mutations, such as N549H/K, have shown that these mutations can disrupt the local network of hydrogen bonds and salt bridges, leading to a significant decrease in binding affinity. This is reflected in less favorable van der Waals and electrostatic interaction energies, ultimately weakening the inhibitor's effect tandfonline.comresearchgate.net.

| Structural Feature of Infigratinib | Interacting FGFR2 Residue | Type of Interaction | Impact on Activity | References |

| Phenylamine NH | Ala567 (backbone C=O) | Hydrogen Bond | Anchors the inhibitor in the hinge region. | tandfonline.comtandfonline.com |

| Pyrimidine Nitrogen | Ala567 (backbone NH) | Hydrogen Bond | Critical for high-affinity binding. | tandfonline.comtandfonline.com |

| Pyrimidine C(2)-H | Glu565 (backbone C=O) | Weak Hydrogen Bond | Contributes to binding stability. | tandfonline.comtandfonline.com |

| Dichloro, dimethoxy phenyl ring | Val564 | Hydrophobic Interaction | Positions the inhibitor within the binding pocket. | tandfonline.comresearchgate.net |

Lead Optimization Strategies in Drug Discovery

Lead optimization is a critical phase in drug discovery that aims to refine the properties of an initial "hit" compound to produce a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties researchgate.net.

Refinement of Compound Properties for Enhanced Potency, Selectivity, and Metabolic Stability

The development of infigratinib involved extensive optimization to achieve its desired pharmacological profile as a potent and selective pan-FGFR inhibitor guidetopharmacology.orgguidetoimmunopharmacology.org.

Potency and Selectivity: Infigratinib demonstrates high potency against its primary targets, selectively inhibiting FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range nih.govnih.gov. This high selectivity for the FGFR family over other kinases, such as VEGFR, BRAF, and EGFR, is a key outcome of the lead optimization process and is crucial for its therapeutic effect nih.gov. The compound was designed to be an ATP-competitive inhibitor, directly competing with the natural substrate to block the receptor's kinase activity guidetopharmacology.orgguidetoimmunopharmacology.org.

| Target | IC50 (Biochemical Assay) | Reference |

| FGFR1 | 1.1 nM | nih.gov |

| FGFR2 | 1.0 nM | nih.gov |

| FGFR3 | 2.0 nM | nih.gov |

| FGFR4 | 61 nM | nih.gov |

Approaches to Minimize Off-Target Effects

A primary goal of lead optimization is to maximize on-target activity while minimizing interactions with unintended biological targets, which can cause adverse effects patsnap.comazonano.com. The high selectivity of infigratinib is a direct result of strategies aimed at achieving this goal.

Rational drug design, which leverages structural information from the target protein, is a cornerstone of this effort patsnap.com. By designing molecules that fit precisely into the ATP-binding pocket of FGFRs and form specific, targeted interactions, medicinal chemists can reduce the likelihood of the drug binding to other kinases, which may have different structural features in their active sites patsnap.comicr.ac.uk.

Design and Synthesis of Infigratinib Analogues and Derivatives

The design and synthesis of analogues are central to medicinal chemistry and the lead optimization process nih.gov. Based on the detailed SAR and structural information available for infigratinib, the rational design of new derivatives would focus on modifying its key structural components to potentially improve properties like potency, selectivity, or pharmacokinetics.

The general approach involves systematically altering different parts of the lead molecule and assessing the impact on biological activity nih.govnih.gov. For infigratinib, this could involve:

Modification of the Dichloromethoxyphenyl Moiety: The substitution pattern on this ring is critical for hydrophobic interactions. Analogues could be synthesized with alternative substituents to probe the size and electronic requirements of this pocket and potentially enhance potency or selectivity.

Alterations to the Pyrimidine Core: This central scaffold is responsible for the key hydrogen bonding interactions in the hinge region. While often conserved, bioisosteric replacement with other heterocyclic systems could be explored to fine-tune these interactions or alter physicochemical properties nih.gov.

Derivatization of the Piperazine Side Chain: This solvent-exposed portion of the molecule can often be modified to improve properties such as solubility and metabolic stability without disrupting the core binding interactions.

The synthesis of such analogues would typically follow multi-step synthetic routes, similar to those used for other kinase inhibitors, where different fragments of the molecule are constructed and then coupled together in the final steps nih.gov. Each new derivative would be tested in biochemical and cellular assays to determine its activity against FGFRs and a panel of off-target kinases, allowing for the establishment of a detailed SAR that guides the next round of design and synthesis researchgate.net.

Chemical Synthesis Routes and Methodologies

The synthesis of infigratinib and its analogs was achieved through a multi-step process designed to allow for the systematic variation of key structural components. The core of the molecule was constructed by coupling a substituted pyrimidine intermediate with a custom-synthesized aniline (B41778) derivative.

A key intermediate, 4-(4-ethylpiperazin-1-yl)aniline, is prepared via the condensation of 1-ethylpiperazine (B41427) with 1-bromo-4-nitrobenzene. The resulting nitro compound is then reduced to the corresponding aniline, for example, using hydrogen gas over a Raney-Ni catalyst.

The primary synthetic route to infigratinib involves the reaction of this aniline derivative with a chlorinated pyrimidine core. The final urea (B33335) moiety, a critical component for the molecule's activity, is formed by reacting the resulting aminopyrimidine with a substituted phenyl isocyanate. The specific dichlorinated and dimethoxylated phenyl ring of infigratinib was identified as a key element for high potency. The general synthesis scheme allowed for the creation of a library of derivatives by varying the substituents on the phenylurea portion of the molecule, which was crucial for establishing a structure-activity relationship.

Biological Evaluation of Synthesized Derivatives

The biological evaluation of the synthesized N-aryl-N'-pyrimidin-4-yl urea derivatives was centered on their ability to inhibit the kinase activity of FGFR1, FGFR2, and FGFR3. An extensive structure-activity relationship (SAR) study was conducted to understand how different chemical substitutions on the phenylurea ring influenced potency and selectivity. nih.gov

Initial efforts focused on modifying the substitution pattern of the aryl ring. The investigation revealed that specific substitution patterns were critical for achieving high potency. For instance, the introduction of chlorine and methoxy (B1213986) groups on the phenyl ring was found to be particularly beneficial. The SAR exploration showed that a 2,6-dichloro substitution pattern was optimal for potent FGFR inhibition. Further optimization by adding methoxy groups at the 3 and 5 positions led to the discovery of infigratinib (compound 1h ) as a highly potent inhibitor of FGFR1, FGFR2, and FGFR3. nih.gov

The in vitro profiling of infigratinib demonstrated significant potency against the target kinases. The table below summarizes the inhibitory activity (IC₅₀) of infigratinib and selected precursor derivatives against FGFR1 and FGFR3, illustrating the structure-activity relationship that guided its development. The data highlights how the specific combination of 2,6-dichloro and 3,5-dimethoxy substituents in compound 1h (Infigratinib) results in superior inhibitory activity compared to its analogs with different substitution patterns.

| Compound | Substitution Pattern (R) on Phenylurea Ring | FGFR1 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |

|---|---|---|---|

| 1a | 2,6-dichloro | 21 | 25 |

| 1b | 2-chloro-5-methoxy | 14 | 18 |

| 1c | 2,6-dichloro-3-methoxy | 3 | 4 |

| 1h (Infigratinib) | 2,6-dichloro-3,5-dimethoxy | 1 | 1 |

Based on its potent in vitro profile, infigratinib was selected for further evaluation, where it demonstrated significant anti-tumor activity in preclinical xenograft models that overexpressed FGFR3. nih.gov This comprehensive medicinal chemistry effort, guided by systematic SAR studies, successfully identified infigratinib as a potent and selective pan-FGFR inhibitor.

Mechanisms of Resistance to Infigratinib and Fibroblast Growth Factor Receptor Inhibitors

Acquired Resistance Mechanisms in Preclinical and In Vitro Models

Preclinical models have been instrumental in identifying the molecular underpinnings of acquired resistance to FGFR inhibitors. These models, which include cancer cell lines and patient-derived xenografts, have revealed a diverse landscape of resistance mechanisms. The majority of this research has been conducted in urothelial, lung, and gastric cancer cell lines.

One of the most common mechanisms of acquired resistance to infigratinib (B612010) and other FGFR inhibitors is the development of secondary mutations within the FGFR kinase domain. These mutations can interfere with drug binding, leading to a resurgence of kinase activity despite ongoing treatment.

Analysis of circulating tumor DNA (ctDNA) and tumor biopsies from patients who developed resistance to FGFR inhibitors has frequently identified these secondary mutations. For instance, in patients with FGFR2 fusion-positive cholangiocarcinoma treated with infigratinib, the emergence of mutations such as V564F in the kinase domain has been observed. Structural modeling suggests that this particular mutation creates a steric clash with infigratinib, thereby hindering its ability to bind effectively to the FGFR2 pocket. In some cases, multiple point mutations have been detected in a single patient, indicating the polyclonal nature of resistance.

Other clinically acquired mutations in FGFR2 that confer resistance to infigratinib include N549H and N549K. Molecular dynamics simulations have shown that these mutations disrupt the local hydrogen bonds and salt bridges that are crucial for the stable binding of infigratinib. This leads to a decrease in both van der Waals interactions and electrostatic interactions between the drug and the receptor.

In vitro studies have further confirmed the role of specific mutations in conferring resistance. For example, the FGFR2 mutations p.E565A and p.L617M were identified in a patient with cholangiocarcinoma who developed resistance to infigratinib. Subsequent in vitro drug sensitivity assays using cell lines engineered to express these mutations confirmed their role in driving resistance. The table below summarizes key secondary mutations in the FGFR kinase domain that have been shown to confer resistance to infigratinib in preclinical or in vitro models.

| Receptor | Mutation | Consequence |

| FGFR2 | V564F | Causes steric hindrance, preventing infigratinib from binding effectively. |

| FGFR2 | N549H/K | Disrupts local hydrogen bonds and salt bridges, weakening the binding affinity of infigratinib. |

| FGFR2 | p.E565A | Confers resistance to infigratinib. |

| FGFR2 | p.L617M | Confers resistance to infigratinib. |

| FGFR3 | V555M | Identified in multiple myeloma cells resistant to an FGFR inhibitor. |

Cancer cells can also develop resistance to infigratinib by activating alternative signaling pathways that bypass their dependency on FGFR signaling for growth and survival. This "bypass signaling" can occur through the activation of other receptor tyrosine kinases (RTKs) or through genetic alterations in downstream signaling components.

Preclinical studies have shown that chronic treatment with infigratinib can lead to increased signaling through the PI3K/AKT/mTOR and MAPK pathways, independent of FGFR activity. For example, in lung cancer and urothelial cancer cell lines, acquired resistance to infigratinib was associated with enhanced PI3K/AKT/mTOR signaling. In some instances, this was mediated by the emergence of an AKT1 mutation.

The activation of other RTKs, such as MET, can also drive resistance. Enhanced MET signaling can activate the PI3K/AKT pathway, either dependently or independently of ErbB3, leading to resistance to FGFR tyrosine kinase inhibitors (TKIs). This highlights the complex rewiring of signaling networks that can occur in response to targeted therapy.

Furthermore, the FGF/FGFR signaling axis itself can play a role in acquired resistance to other targeted therapies, such as EGFR inhibitors. Overexpression of FGFR1 in non-small-cell lung cancer cells resistant to gefitinib (B1684475) has been shown to increase the activation of AKT and mTOR.

A distinct mechanism of resistance involves the overexpression of ATP-binding cassette (ABC) transporters, which are a family of membrane proteins that actively efflux a wide range of substrates, including chemotherapeutic drugs and targeted therapies, from the cell. This increased drug efflux lowers the intracellular concentration of the therapeutic agent, thereby reducing its efficacy.

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is one of the most well-characterized ABC transporters implicated in multidrug resistance. Overexpression of P-gp has been shown to confer resistance to various TKIs. Studies have demonstrated that infigratinib can be a substrate for ABCB1, and overexpression of this transporter can lead to resistance.

In preclinical models, cancer cells selected for resistance to chemotherapeutic agents like paclitaxel (B517696) often exhibit increased expression of ABC transporters, including ABCB1, ABCG2, and ABCC1. Interestingly, while infigratinib itself can be a target for efflux by these pumps, it has also been shown to inhibit the function of ABCB1. This dual role suggests a complex interaction between infigratinib and ABC transporters. Infigratinib has been shown to reverse the resistance of ABCB1-overexpressing cancer cells to conventional chemotherapeutic agents like paclitaxel and doxorubicin (B1662922) by inhibiting their efflux.

In silico studies using molecular docking and molecular dynamics simulations have been employed to investigate the interaction between infigratinib and ABC transporters at a molecular level. These computational approaches help to predict the binding affinity and identify the key residues involved in the interaction.

A high-throughput virtual screening of 58 FDA-approved kinase inhibitors against three major MDR-related proteins (ABCB1, ABCC1, and ABCG2) identified infigratinib as having the lowest docking score (highest binding affinity) for ABCC1. Molecular dynamics simulations further corroborated these docking results, showing that infigratinib can form stable interactions with essential residues within the drug-binding pocket of ABCC1. These findings suggest that infigratinib may act as an inhibitor of this transporter.

Involvement of ATP-Binding Cassette (ABC) Transporters (e.g., P-Glycoprotein (ABCB1))

Preclinical Strategies to Overcome Resistance

The understanding of resistance mechanisms has spurred the development of preclinical strategies to overcome or circumvent them. These strategies largely focus on two main approaches: the development of next-generation inhibitors that can target resistant mutants and the use of combination therapies to co-target resistance pathways.

To address resistance mediated by secondary FGFR kinase domain mutations, next-generation covalent (irreversible) FGFR inhibitors have been developed. These inhibitors form a covalent bond with a cysteine residue in the ATP-binding pocket of FGFR, which can provide more sustained and potent inhibition, even in the presence of mutations that weaken the binding of reversible inhibitors. For example, the covalent FGFR inhibitor TAS-120 has shown the ability to overcome acquired resistance to infigratinib in patients with gatekeeper mutations. Similarly, the chloroacetamide derivative UPR1376 has demonstrated preclinical antitumor activity in FGFR1-amplified lung cancer cell lines with acquired resistance to infigratinib.

Combination therapies represent another promising strategy. Since the activation of bypass signaling pathways, such as the PI3K/AKT/mTOR pathway, is a common resistance mechanism, combining FGFR inhibitors with inhibitors of these downstream pathways is a rational approach. Synergistic antitumor responses have been observed in preclinical models when co-targeting the FGFR and PI3K/AKT/mTOR pathways with PI3K, mTOR, or Akt inhibitors. For instance, in vitro combination therapy of an FGFR2 fusion-positive cell line harboring an FGFR2 E565A mutation with infigratinib and the dual mTOR inhibitor sapanisertib (B612132) was able to reverse resistance to infigratinib. Clinical trials are exploring upfront combination therapy with FGFR and PI3K inhibitors to potentially prevent the development of acquired resistance.

The table below summarizes some of the preclinical strategies being investigated to overcome resistance to infigratinib and other FGFR inhibitors.

| Strategy | Approach | Example(s) |

| Next-Generation Inhibitors | Development of covalent (irreversible) inhibitors to target resistant mutations. | TAS-120, UPR1376 |

| Combination Therapy | Co-targeting of bypass signaling pathways. | Combination of infigratinib with PI3K/mTOR inhibitors (e.g., sapanisertib). |

| Monoclonal Antibodies | Targeting FGFR to exert antitumor effects through antibody-dependent cell-mediated cytotoxicity. | Bemarituzumab (targeting FGFR2b). |

| FGF Traps | Sequestering FGF ligands to prevent receptor binding. | GSK3052230. |

Drug Discovery and Development Methodologies for Fibroblast Growth Factor Receptor Inhibitors

Target Identification and Validation

The identification and validation of a therapeutic target are the foundational steps in the drug discovery process. For infigratinib (B612010), the primary targets are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. nih.gov The rationale for targeting this family of receptor tyrosine kinases stems from the understanding of their critical role in various cellular processes and their deregulation in several cancers.

Fibroblast growth factors and their receptors are key regulators of cell proliferation, differentiation, migration, and survival. researchgate.net Genetic alterations in the genes encoding for FGFRs, such as gene fusions, amplifications, or activating mutations, can lead to constitutive activation of downstream signaling pathways, including the Ras-mitogen-activated protein kinase (MAPK) pathway. researchgate.net This uncontrolled signaling can drive tumor growth and survival. researchgate.net

Notably, FGFR2 fusions have been identified as oncogenic drivers in a subset of intrahepatic cholangiocarcinoma cases. researchgate.net Similarly, FGFR3 alterations are prevalent in urothelial carcinoma and some gliomas. novartis.com The validation of FGFRs as therapeutic targets in these specific cancer types was established through preclinical studies demonstrating that inhibiting these altered receptors could suppress tumor growth. nih.gov The discovery that tumors with these specific genetic alterations were sensitive to FGFR inhibition provided a strong rationale for the development of targeted therapies like infigratinib. nih.gov

High-Throughput Screening (HTS) for Hit Identification

Following target validation, the next phase in drug discovery is to identify "hits"—small molecules that exhibit the desired activity against the target. High-throughput screening (HTS) is a widely used method for this purpose, allowing for the rapid screening of large compound libraries. aacrjournals.org While specific details of the HTS campaign that led to the initial identification of the chemical scaffold for infigratinib are often proprietary, the general approach for identifying kinase inhibitors involves biochemical and cell-based assays.

Biochemical assays are designed to measure the direct interaction of compounds with the target protein. For FGFR inhibitors, this could involve assays that measure the inhibition of the kinase's enzymatic activity, such as its ability to phosphorylate a substrate. aacrjournals.org Cell-based assays, on the other hand, assess the effect of compounds on cellular processes that are dependent on the target's function. aacrjournals.org For instance, a cell line with a known FGFR fusion that drives its proliferation could be used to screen for compounds that inhibit cell growth. medchemexpress.com

The process typically involves screening a diverse library of chemical compounds to identify initial hits. These hits then undergo further confirmation and characterization to eliminate false positives and to prioritize the most promising candidates for the next stage of drug discovery.

Lead Compound Identification and Optimization Processes

Once a set of validated hits is identified, the process of lead identification and optimization begins. This involves selecting the most promising chemical series and modifying their structures to improve their potency, selectivity, and drug-like properties. The discovery of infigratinib, also known as NVP-BGJ398, originated from a novel series of N-aryl-N'-pyrimidin-4-yl ureas. aacrjournals.org

The lead optimization process for infigratinib was a rational design approach focused on the substitution pattern of the aryl ring to enhance its inhibitory activity and selectivity for FGFR1, 2, and 3. aacrjournals.org Through iterative cycles of chemical synthesis and biological testing, researchers were able to refine the structure of the lead compounds. This structure-activity relationship (SAR) study led to the identification of compound 1h (NVP-BGJ398 or infigratinib) which demonstrated a superior in vitro profile. researchgate.netaacrjournals.org

The optimization process aimed not only to enhance the on-target activity but also to improve pharmacokinetic properties, such as oral bioavailability, and to minimize off-target effects. The successful optimization of this chemical series resulted in infigratinib, a potent and selective pan-FGFR inhibitor. aacrjournals.org

Preclinical Model Selection and Utilization in Drug Discovery

Preclinical models are essential for evaluating the in vivo efficacy of a drug candidate before it proceeds to human clinical trials. For infigratinib, a variety of preclinical models were utilized to assess its anti-tumor activity in cancers with FGFR alterations. A key strategy involved the use of patient-derived xenograft (PDX) models. acs.org In PDX models, tumor tissue from a patient is directly implanted into immunodeficient mice, which often better recapitulates the heterogeneity and characteristics of the original human tumor. researchgate.netcreative-bioarray.com

Infigratinib was evaluated in PDX models of various cancers known to harbor FGFR fusions, including cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma. acs.orgresearchgate.net In these models, treatment with infigratinib resulted in a significant reduction in tumor volume compared to control groups. acs.orgresearchgate.net For instance, infigratinib demonstrated significant dose-dependent antitumor activity in RT112 bladder cancer xenograft models, which overexpress wild-type FGFR3. researchgate.net The efficacy in these models was often correlated with the inhibition of pharmacodynamic markers such as the phosphorylation of FRS2 and MAPK in the tumor tissue. researchgate.net

These preclinical studies provided strong evidence for the potential clinical utility of infigratinib in patients with tumors harboring FGFR alterations and supported its advancement into clinical trials. acs.orgresearchgate.net

In Vitro Systems for Research and Evaluation

In vitro systems are fundamental throughout the drug discovery process, from initial hit identification to lead optimization and mechanistic studies. For infigratinib, a range of in vitro assays was employed to characterize its activity and selectivity.

Biochemical kinase assays were used to determine the potency of infigratinib against a panel of kinases. These assays revealed that infigratinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range, while showing significantly less activity against other kinases, indicating its selectivity. acs.org

Cell-based assays were crucial for understanding the functional consequences of FGFR inhibition by infigratinib. Cancer cell lines with known FGFR amplifications, mutations, or fusions were used to demonstrate that infigratinib could inhibit FGFR phosphorylation and downstream signaling pathways. acs.org This inhibition of signaling translated into a decrease in cell proliferation and, in some cases, induction of apoptosis. For example, infigratinib was shown to potently inhibit the proliferation of bladder cancer cells that overexpress wild-type FGFR3. researchgate.net Furthermore, in vitro studies have been used to investigate the mechanisms of resistance to infigratinib.

The data generated from these in vitro systems were instrumental in establishing the mechanism of action of infigratinib and in selecting the appropriate patient populations for clinical trials.

Analytical Methods for Infigratinib Characterization and Quantification in Research Settings

Accurate and reliable analytical methods are essential for the characterization and quantification of drug candidates and their metabolites in various biological matrices during preclinical and clinical development.

Liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) has emerged as the primary analytical technique for the quantification of infigratinib and its metabolites due to its high sensitivity, selectivity, and throughput. Several LC-MS/MS methods have been developed and validated for the determination of infigratinib in biological matrices such as human plasma and human liver microsomes (HLMs).

These methods typically involve a sample preparation step, such as liquid-liquid extraction (LLE) or protein precipitation, to extract the analyte from the biological matrix. The extracted sample is then injected into a liquid chromatography system for separation, followed by detection and quantification using a tandem mass spectrometer. The use of an internal standard is common to ensure accuracy and precision.

Validated LC-MS/MS methods for infigratinib have demonstrated linearity over a range of concentrations, with good accuracy and precision. These methods have been successfully applied to in vitro metabolic stability studies in HLMs, providing valuable information on the intrinsic clearance and in vitro half-life of the compound. Furthermore, LC-MS/MS has been utilized to identify and characterize the in vitro and in vivo metabolites of infigratinib. The major active metabolites, BHS697 and CQM157, have also been characterized and show similar in vitro binding activity to infigratinib towards FGFR1-3. acs.org

Q & A

Q. What are the primary pharmacological mechanisms of Infigratinib monohydrate, and how should researchers validate its FGFR inhibition in preclinical models?

Infigratinib selectively inhibits FGFR1–3 (IC50: 1–2 nM) and FGFR4 (IC50: 61 nM) by binding to their kinase domains, reducing proliferation in tumors with FGFR alterations. To validate inhibition, researchers should:

- Use xenograft models with FGFR2/3 fusions (e.g., cholangiocarcinoma models) and measure tumor regression.

- Conduct kinase activity assays (e.g., ELISA) to confirm reduced phosphorylation of downstream targets like FRS2.

- Monitor serum phosphate levels as a pharmacodynamic marker, as hyperphosphatemia correlates with FGFR pathway inhibition .

Q. How should researchers design a phase II clinical trial for this compound in FGFR-altered cancers?

- Patient selection : Use genomic screening (NGS or FISH) to confirm FGFR2 fusions/rearrangements. Exclude patients with severe renal/hepatic impairment.

- Dosage : Administer 125 mg orally once daily (21 days on/7 days off) with dose adjustments for hyperphosphatemia.

- Endpoints : Primary endpoint = overall response rate (ORR); secondary endpoints = progression-free survival (PFS), disease control rate (DCR).

- Statistical analysis : Use Kaplan-Meier methods for PFS and Clopper-Pearson for ORR confidence intervals .

Q. What are the key pharmacokinetic considerations for this compound in patients with organ dysfunction?

- Renal/hepatic impairment : Reduce dosage by 50% in mild-to-moderate cases. Use population pharmacokinetic (PopPK) modeling to adjust exposure thresholds.

- Drug interactions : Avoid co-administration with CYP3A4 inhibitors (e.g., ketoconazole) and P-gp/BCRP substrates. Monitor trough concentrations via LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial outcomes for this compound?

- Mechanistic discordance : If in vitro models show efficacy but clinical responses are limited, evaluate tumor heterogeneity using single-cell RNA sequencing to identify resistant subclones.

- Dose optimization : Perform exposure-response analyses to determine if higher doses (with toxicity management) improve outcomes.

- Biomarker validation : Use liquid biopsies to track FGFR2 variant allele frequency (VAF) dynamically during treatment .

Q. What methodologies are recommended for analyzing unexpected adverse events (AEs) like dehydration and skin exfoliation in post-marketing studies?

- Disproportionality analysis : Calculate reporting odds ratios (ROR) and information components (IC) using databases like FAERS. For example, dehydration (ROR = 29.75) and skin exfoliation (ROR = 50.61) showed strong signals.

- Causality assessment : Apply the Naranjo scale to individual cases and validate via rechallenge studies.

- Risk mitigation : Incorporate AE monitoring protocols into follow-up trials (e.g., hydration tracking, dermatologic assessments) .

Q. How can researchers integrate real-world data (RWD) with clinical trial data to enhance this compound safety profiles?

- Data harmonization : Use OMOP CDM to standardize RWD (e.g., electronic health records) and trial data.

- Signal refinement : Apply machine learning (e.g., LASSO regression) to identify confounding variables (e.g., comorbidities, concomitant medications).

- Comparative effectiveness : Perform propensity score matching between trial cohorts and RWD populations .

Q. What experimental strategies are effective for studying this compound’s potential in pediatric populations (e.g., achondroplasia)?

- Preclinical models : Use transgenic mouse models (e.g., Fgfr3 gain-of-function mutations) to assess bone growth modulation.

- Dose extrapolation : Apply allometric scaling from adult PK data, adjusted for pediatric metabolic rates.

- Safety endpoints : Prioritize longitudinal growth monitoring and ophthalmologic exams (risk of retinal detachment) .

Methodological Guidelines

Q. How should researchers ensure reproducibility in preclinical studies of this compound?

- Cell line authentication : Use STR profiling and mycoplasma testing.

- Replicates : Perform ≥3 independent experiments with technical triplicates.

- Data transparency : Publish raw data (e.g., flow cytometry plots, Western blot images) in supplementary materials .

Q. What statistical approaches are optimal for analyzing dose-dependent hyperphosphatemia in Infigratinib trials?

Q. How can researchers apply the FINERMAPS framework to formulate novel research questions about Infigratinib?

- Feasible : Ensure access to FGFR-altered patient cohorts or biospecimens.

- Novel : Investigate combination therapies (e.g., Infigratinib + immune checkpoint inhibitors).

- Ethical : Address risks of hyperphosphatemia in vulnerable populations (e.g., elderly patients).

- Relevant : Align with unmet needs in rare cancers (e.g., intrahepatic cholangiocarcinoma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.